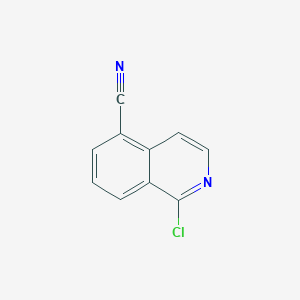

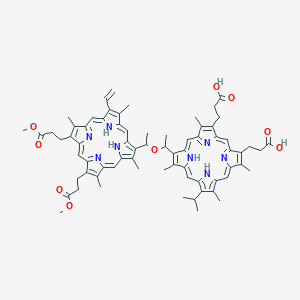

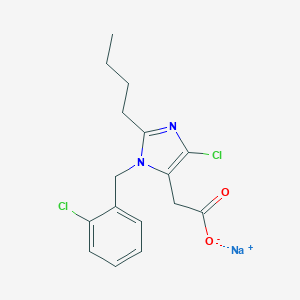

![molecular formula C11H12FN B037478 5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole CAS No. 113700-23-5](/img/structure/B37478.png)

5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole

概要

準備方法

合成経路と反応条件

GW-867の合成は、2,4-ジフルオロニトロベンゼンと2 (S)-アミノ酪酸を、還流アセトン中でトリエチルアミンを用いて縮合させることを含みます。 この反応により、2 (S)-(5-フルオロ-2-ニトロフェニルアミノ)酪酸が生成され、これは次に、メタノールと酢酸中のラネーニッケル上で水素を使用して還元環化されます .

工業生産方法

GW-867の具体的な工業生産方法は広く文書化されていませんが、合成は一般的に、大規模な生産量に対応するために、潜在的なスケール調整を加えた、概説されている実験室手順に従います。

化学反応の分析

反応の種類

GW-867は、主に還元反応と置換反応を起こします。初期の合成は、ニトロ基がアミノ基に還元される還元反応を含みます。 さらに、この化合物は、フッ素やアミンなどの官能基の存在により、さまざまな置換反応に関与することができます .

一般的な試薬と条件

還元: メタノールと酢酸中の水素ガスとラネーニッケル触媒。

生成される主な生成物

GW-867の合成から生成される主な生成物は、2 (S)-(5-フルオロ-2-ニトロフェニルアミノ)酪酸であり、これは次に、還元環化によって最終的な化合物に変換されます .

科学研究での応用

GW-867は、特にウイルス学と薬理学の分野で、科学研究で広く使用されています。その主な用途は、逆転写酵素に対する強力な阻害効果のために、ヒト免疫不全ウイルスの研究です。 これは、ヒト免疫不全ウイルスの治療のための新しい治療戦略の開発における貴重なツールです .

科学的研究の応用

GW-867 is extensively used in scientific research, particularly in the fields of virology and pharmacology. Its primary application is in the study of Human immunodeficiency virus due to its potent inhibitory effects on reverse transcriptase. This makes it a valuable tool in the development of new therapeutic strategies for Human immunodeficiency virus treatment .

作用機序

GW-867は、ヒト免疫不全ウイルス1の逆転写酵素を阻害することにより、その効果を発揮します。この阻害は、ウイルスが遺伝物質を複製することを防ぎ、それによって新しい細胞に感染する能力を阻害します。 この化合物は逆転写酵素に結合し、その活性を阻害し、ウイルスの複製プロセスを妨げます .

類似化合物の比較

類似化合物

- フォステムサビル

- カボテグラビル

- ゴミシンM2

- ペルデシン

- リキッドアンバリックラクトン

- クロロキン

- デス (ベンジルピリジル)アタザナビル

- トリゴチソイドN

独自性

GW-867は、ヒト免疫不全ウイルス1の逆転写酵素の特異的な阻害によって際立っています。 約50時間の比較的長い血漿半減期により、1日1回投与に適しており、他の類似化合物と比較して、持続的な作用時間を提供します .

類似化合物との比較

Similar Compounds

- Fostemsavir

- Cabotegravir

- Gomisin M2

- Peldesine

- Liquidambaric lactone

- Chloroquine

- Des (benzylpyridyl) Atazanavir

- Trigothysoid N

Uniqueness

GW-867 stands out due to its specific inhibition of the reverse transcriptase enzyme in Human immunodeficiency virus 1. Its relatively long plasma half-life of approximately 50 hours makes it suitable for once-daily dosing, providing a prolonged duration of action compared to other similar compounds .

特性

IUPAC Name |

5-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUCQSWOBYQGOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553018 | |

| Record name | 5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113700-23-5 | |

| Record name | 5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

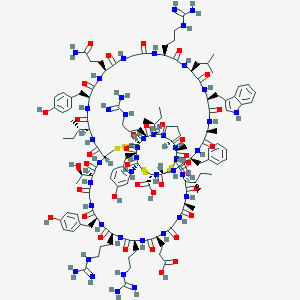

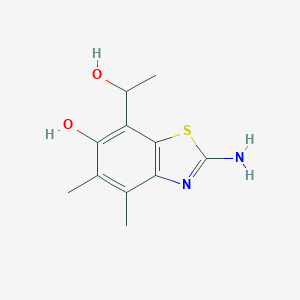

![5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione](/img/structure/B37456.png)

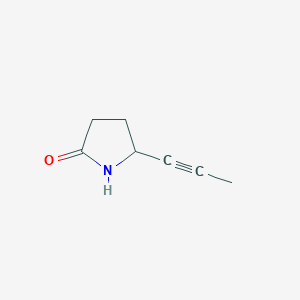

![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)

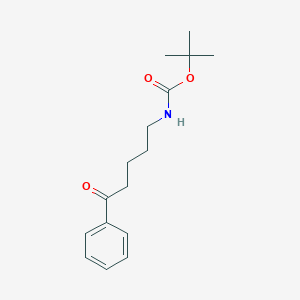

![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)

![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)